Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves the reaction of benzylamine with methanol to generate N-methylbenzylamine. This intermediate is then reacted with benzyl chloride to produce the final compound . The reaction conditions typically involve the use of organic solvents such as alcohols and ethers, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also in place to handle the compound, as it can be hazardous if not managed properly .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce simpler amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of fragrances and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a similar structure but with a methoxy group on the aromatic ring.
Benzenemethanamine, N-methyl-4-(phenylmethoxy)-: This compound is closely related and is used in similar applications.
Benzenemethanamine, N-(4-methylphenyl)-: Another similar compound with a methyl group on the aromatic ring.
Uniqueness
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components provides versatility in both synthetic and industrial chemistry .
Eigenschaften
CAS-Nummer |
137710-71-5 |
---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-benzyl-4-phenylmethoxybutan-1-imine |
InChI |
InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-13H,7-8,14-16H2 |
InChI-Schlüssel |
VIRBSOVNAZHVRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=CCCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.